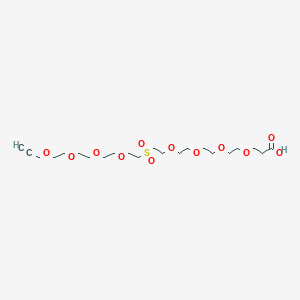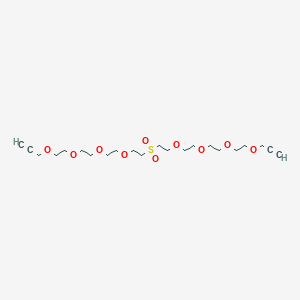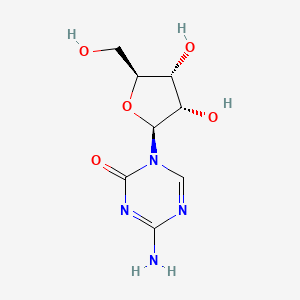
Hydroxyitraconazole
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Hydroxyitraconazole, an active metabolite of itraconazole, primarily targets the fungal cytochrome P450 3A enzymes . These enzymes play a crucial role in ergosterol synthesis, a vital component of fungal cell membranes .
Mode of Action
This compound exerts its antifungal activity by inhibiting the 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is responsible for converting lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane. This results in increased membrane permeability and inhibition of cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . This leads to leakage of cellular components and ultimately cell death .
Pharmacokinetics
This compound exhibits complex and highly variable absorption kinetics, which are significantly affected by food . It is best described by a one-compartment model with mixed first-order and Michaelis-Menten elimination for single-dose data, and a time-dependent clearance for multi-dose data . The relative bioavailability of SUBA-itraconazole, a formulation of itraconazole, compared to Sporanox was found to be 173% and was 21% less variable between subjects .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a disruption in the integrity of the fungal cell membrane . This results in increased membrane permeability, leakage of cellular components, inhibition of cell growth, and ultimately cell death .
Action Environment
The absorption and accumulation kinetics of this compound are highly influenced by environmental factors such as food . Food results in a 27% reduction in bioavailability and a 58% reduction in the transit absorption rate constant compared to the fasted state, irrespective of the formulation . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the patient’s diet and the timing of medication administration relative to meals .
Biochemische Analyse
Biochemical Properties
Hydroxyitraconazole is a potent inhibitor of CYP3A, an enzyme involved in drug metabolism . The concentration and time-dependent changes in the hepatic availability of itraconazole were evaluated in rats after oral doses, and it was found that this compound, formed by intestinal CYP3A, controls the time course of hepatic CYP3A inhibition .
Cellular Effects
This compound has been shown to have antitumor properties. In studies of esophageal cancer, it was found to inhibit cell proliferation and induce G1-phase cell-cycle arrest . In non-small cell lung cancer, itraconazole and this compound demonstrated concentration-dependent early antivascular, metabolic, and antitumor effects .
Molecular Mechanism
This compound is formed by the action of the enzyme CYP3A4 on itraconazole . It is a potent inhibitor of CYP3A, controlling the time course of hepatic CYP3A inhibition . This suggests that this compound exerts its effects at the molecular level by inhibiting the enzyme CYP3A .
Temporal Effects in Laboratory Settings
The effects of itraconazole and this compound have been studied over time in laboratory settings. It was found that the hepatic availability of itraconazole increased from 0.2 to 1.0 during the absorption phase, reflecting the time course of hepatic CYP3A inhibition . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of itraconazole and this compound have been studied at different dosages. It was found that the hepatic availability of itraconazole increased with increasing doses, suggesting that this compound may have dose-dependent effects .
Metabolic Pathways
This compound is formed by the action of the enzyme CYP3A4 on itraconazole . This suggests that it is involved in the metabolic pathway of itraconazole, which is metabolized by CYP3A4 .
Transport and Distribution
It is known that itraconazole and this compound are distributed throughout the body, and it is likely that this compound follows a similar distribution pattern .
Subcellular Localization
Given its role as a metabolite of itraconazole and its involvement in the inhibition of the enzyme CYP3A, it is likely that it is localized in the cytoplasm where CYP3A is found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hydroxy-Itraconazol wird als Metabolit von Itraconazol synthetisiert. Die Herstellung beinhaltet die Hydroxylierung von Itraconazol, die durch verschiedene chemische Reaktionen erreicht werden kann . Die spezifischen Synthesewege und Reaktionsbedingungen sind oft geheim und können je nach Hersteller variieren.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Hydroxy-Itraconazol die Verwendung fortschrittlicher chemischer Synthesetechniken. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO), Polyethylenglykol (PEG) und Tween 80, um die Verbindung für verschiedene Anwendungen vorzubereiten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydroxy-Itraconazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur und Eigenschaften der Verbindung verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen vom gewünschten Ergebnis der Reaktion ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und substituierte Derivate von Hydroxy-Itraconazol. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben .
Wissenschaftliche Forschungsanwendungen
Hydroxy-Itraconazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Hydroxylierung auf Triazol-Antimykotika zu untersuchen.
Biologie: Untersucht auf seine antimykotischen Eigenschaften und seinen potenziellen Einsatz zur Behandlung von Pilzinfektionen.
Medizin: Wird auf seine Pharmakokinetik und potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Antimykotika und anderer Arzneimittel verwendet.
Wirkmechanismus
Der Wirkmechanismus von Hydroxy-Itraconazol beinhaltet die Hemmung der Cytochrom-P450-Enzymfamilie. Diese Hemmung tritt auf, wenn Hydroxy-Itraconazol an das Häm-Eisen bindet, das im Cytochrom-P450-Enzym vorhanden ist, und so seine Fähigkeit stört, an sein Substrat zu binden. Dies führt zur Hemmung des Metabolismus von Medikamenten, Xenobiotika und Umweltverschmutzern .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-Itraconazol ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Hydroxylierung und seiner starken antimykotischen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
Itraconazol: Die Stammverbindung, von der Hydroxy-Itraconazol abgeleitet ist.
Ketoconazol: Ein weiteres Triazol-Antimykotikum mit ähnlichen Eigenschaften.
Fluconazol: Ein Triazol-Antimykotikum, das zur Behandlung verschiedener Pilzinfektionen verwendet wird.
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-SQWDFJLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207970-87-4 | |
| Record name | Hydroxyitraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYITRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)
![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)



